5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE
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Overview
Description
The compound 5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic molecule characterized by its unique structure, which includes a difluoromethoxyphenyl group and a thioxodihydroimidazol-4-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thioxodihydroimidazol-4-one core: This can be achieved through a cyclization reaction involving appropriate starting materials under controlled conditions.
Introduction of the difluoromethoxyphenyl group: This step often involves a substitution reaction where a difluoromethoxyphenyl halide reacts with the intermediate compound.
Final assembly: The final step involves the condensation of the intermediate with a 4-methylphenyl group to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE: can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halides and nucleophiles under conditions such as reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
2,2′-Bipyridyl: A symmetrical bipyridine used as a ligand in metal ion chelation and catalysis.
Bromomethyl methyl ether: A reagent used in organic synthesis.
Uniqueness
5-{(Z)-1-[4-(DIFLUOROMETHOXY)PHENYL]METHYLIDENE}-3-(4-METHYLPHENYL)-2-THIOXODIHYDRO-1H-IMIDAZOL-4-ONE: is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(5Z)-5-[[4-(difluoromethoxy)phenyl]methylidene]-3-(4-methylphenyl)-2-sulfanylideneimidazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2S/c1-11-2-6-13(7-3-11)22-16(23)15(21-18(22)25)10-12-4-8-14(9-5-12)24-17(19)20/h2-10,17H,1H3,(H,21,25)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASNMXPYQNRHPKX-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(C=C3)OC(F)F)NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(C=C3)OC(F)F)/NC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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